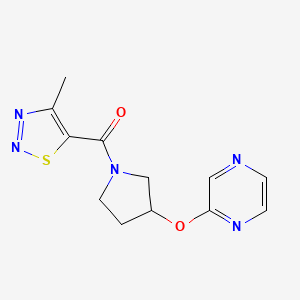

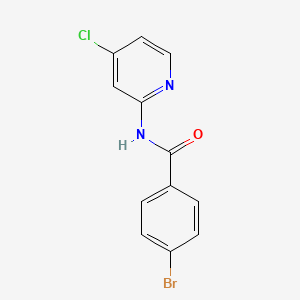

![molecular formula C20H13F2N3O B2922358 N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide CAS No. 312749-52-3](/img/structure/B2922358.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives are a class of compounds that have a wide range of biological activities. They are characterized by a fused benzene and imidazole ring structure . The specific compound you’re asking about, “N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide”, is a benzimidazole derivative with a phenyl group and a difluorobenzamide group attached.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a planar tricyclic system, which includes a benzene ring fused to an imidazole ring . The presence of the difluorobenzamide group in the specific compound you’re asking about would likely add some complexity to the structure.Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms or at the carbon atoms of the benzene ring . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzimidazole derivatives are generally stable compounds. They can exhibit varying degrees of solubility in different solvents, depending on the presence and nature of substituent groups .Applications De Recherche Scientifique

High-Performance Polymers

One of the key applications of benzimidazole derivatives is in the synthesis and characterization of novel polyimides. These materials exhibit exceptional solubility in organic solvents and outstanding thermal stability, making them suitable for advanced applications in electronics and aerospace industries. The synthesis process involves polymerization reactions that yield polyimides with high degradation temperatures and specific heat capacities, indicating their potential for use in high-temperature environments (Butt et al., 2005).

Pharmaceutical Research

Benzimidazole derivatives are also extensively researched for their potential in medical applications, including their role as inhibitors of cancer cell proliferation. A study revealed that a particular trisubstituted benzimidazole derivative exhibited potent inhibitory effects against MDA-MB-231 breast cancer cell lines, highlighting its potential as a therapeutic agent (Thimmegowda et al., 2008).

Catalysis and Organic Synthesis

In organic synthesis, benzimidazole-based compounds have been utilized as catalysts for the synthesis of other biologically and chemically significant molecules. For example, ruthenium complexes bearing benzimidazole ligands have been shown to catalyze the synthesis of benzimidazoles from alcohols and aromatic diamines, presenting a greener alternative to traditional methods by avoiding the use of oxidants or stoichiometric strong bases (Luo et al., 2017).

Material Science

In material science, the incorporation of benzimidazole rings into polymers has been shown to enhance their physical properties, such as solubility and thermal stability. This has opened up new possibilities for the use of these materials in various technological applications, from electronic devices to components exposed to extreme conditions (Choi et al., 2008).

Mécanisme D'action

Target of Action

Compounds containing the imidazole moiety, such as this one, are known to have a broad range of biological activities . They can interact with various proteins and enzymes in the body, influencing numerous biochemical processes.

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can block certain receptors or inhibit specific enzymes, altering the normal functioning of cells.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more.

Result of Action

Imidazole derivatives are known to have various biological activities, which can result in a wide range of molecular and cellular effects . These can include anti-inflammatory, antitumor, antidiabetic, anti-allergic, and other effects.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that imidazole-containing compounds interact with various enzymes, proteins, and other biomolecules . These interactions are often mediated by the imidazole ring, which can form hydrogen bonds and participate in π-stacking interactions .

Cellular Effects

It is known that imidazole-containing compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazole-containing compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3O/c21-14-10-9-12(11-15(14)22)20(26)25-16-6-2-1-5-13(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUPRMIBGIXENK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

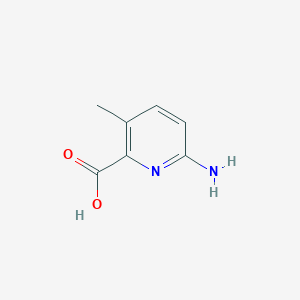

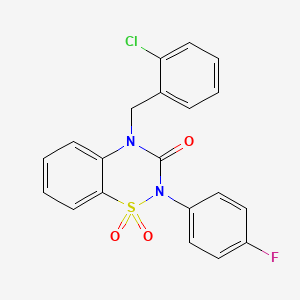

![4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2922281.png)

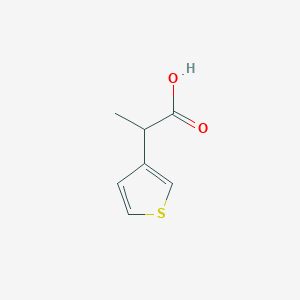

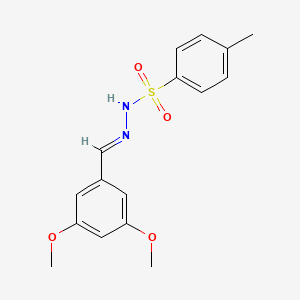

![Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2922282.png)

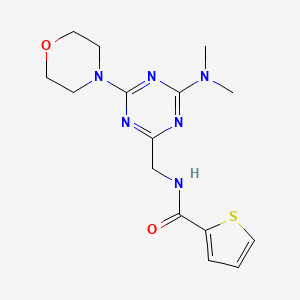

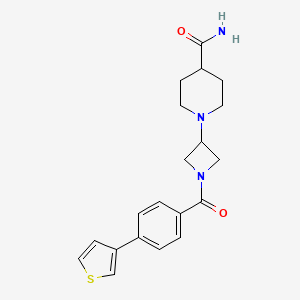

![1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide](/img/structure/B2922290.png)

![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)

![4-(4-methoxyphenyl)-2-((E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazole hydrobromide](/img/structure/B2922295.png)

![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2922298.png)